molecular formula C10H18N2O3Si B13704870 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid

1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid

Cat. No.: B13704870
M. Wt: 242.35 g/mol
InChI Key: NXBBBXVICDFHAD-UHFFFAOYSA-N
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Description

1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid is an organic compound that features an imidazole ring with a carboxylic acid group and a trimethylsilyl-protected ethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with 1H-imidazole. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the exclusion of moisture, which can interfere with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates or esters, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The trimethylsilyl group provides stability and enhances the compound’s solubility, facilitating its transport and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid is unique due to its combination of an imidazole ring, a carboxylic acid group, and a trimethylsilyl-protected ethoxy methyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H18N2O3Si

Molecular Weight

242.35 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C10H18N2O3Si/c1-16(2,3)5-4-15-8-12-6-9(10(13)14)11-7-12/h6-7H,4-5,8H2,1-3H3,(H,13,14)

InChI Key

NXBBBXVICDFHAD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1)C(=O)O

Origin of Product

United States

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